![molecular formula C26H30NO5P B589187 Tri-O-benzyl FR 900098 CAS No. 1003599-68-5](/img/structure/B589187.png)
Tri-O-benzyl FR 900098
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Overview
Description
Tri-O-benzyl FR 900098 is a protected Antibiotic FR 900098 . It has a molecular formula of C26H30NO5P and a molecular weight of 467.49 .
Synthesis Analysis
The biosynthetic cluster for FR-900098 has been cloned from Streptomyces rubellomurinus and heterologously expressed in Streptomyces lividans and Escherichia coli . The enzymatic biosynthesis of FR-900098 analogues and the establishment of an in vivo platform for the biosynthesis of an N-propionyl derivative FR-900098P have been reported .Molecular Structure Analysis
The molecular formula of this compound is C26H30NO5P .Chemical Reactions Analysis
Detailed biochemical studies with purified enzymes were used to verify each of the reactions in the antimalarial biosynthesis . An unprecedented functional role for nucleotide conjugation to intermediates within the pathway was revealed .Physical And Chemical Properties Analysis
The molecular formula of this compound is C26H30NO5P and its molecular weight is 467.49 .Scientific Research Applications
Organic Synthesis and Catalysis
One significant application of related compounds to Tri-O-benzyl FR 900098 is in organic synthesis, where they serve as reagents or catalysts to facilitate chemical reactions. For instance, the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) as an acid-catalyzed O-benzylating reagent represents a novel approach in the synthesis of benzyl ethers. This method offers good yields and highlights TriBOT's role as an inexpensive, stable, crystalline solid with high atom economy (Yamada, Fujita, & Kunishima, 2012). Similarly, compounds with the tris(triazolyl)methanol structure have been developed to act as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, showcasing the versatility of these compounds in enhancing the efficiency of organic reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Material Science and Environmental Applications
In the realm of material science, benzene-1,3,5-triamine based cross-linked polyamines and their composites have been synthesized for environmental applications, such as the removal of lead ions from aqueous solutions. These materials demonstrate the potential of triazine-based compounds in addressing environmental pollutants effectively (Albakri, Abdelnaby, Saleh, & Hamouz, 2018).
Drug Development and Molecular Design
Furthermore, the structure-guided design and biosynthesis of novel FR-900098 analogues have been explored for their potential as potent inhibitors against Plasmodium falciparum, showcasing the application of these compounds in the development of antimalarial drugs. Specifically, an N-propionyl derivative of FR-900098 has been identified as a more promising drug candidate due to its enhanced inhibitory effect on the 1-deoxy-D-xylulose 5-phosphate reductoisomerase enzyme of P. falciparum (Cobb, Bae, Li, DeSieno, Nair, & Zhao, 2015).
Mechanism of Action
Target of Action
Tri-O-benzyl FR 900098 primarily targets the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) . This enzyme plays a crucial role in the nonmevalonate pathway for isoprenoid biosynthesis in many organisms, including Plasmodium falciparum, the parasite responsible for the most virulent form of malaria .
Mode of Action
This compound acts as an inhibitor of the Dxr enzyme . By binding to this enzyme, it prevents the normal function of the enzyme, thereby disrupting the nonmevalonate pathway for isoprenoid biosynthesis . This disruption can inhibit the growth and proliferation of the malaria parasite.
Biochemical Pathways
The compound affects the nonmevalonate pathway for isoprenoid biosynthesis . Isoprenoids are a large class of organic compounds that are involved in various biological functions, including cell membrane maintenance, hormone production, and protein modification. By inhibiting the Dxr enzyme, this compound disrupts the production of these essential compounds, leading to detrimental effects on the organisms that rely on this pathway .
Pharmacokinetics
It’s known that the compound is a protected form of the antibiotic fr 900098 , suggesting that it may have similar ADME properties
Result of Action
The inhibition of the Dxr enzyme by this compound leads to a disruption in the nonmevalonate pathway for isoprenoid biosynthesis . This disruption can inhibit the growth and proliferation of the malaria parasite, making the compound a potential therapeutic agent for the treatment of malaria .
Future Directions
The enzymatic biosynthesis of FR-900098 analogues and the establishment of an in vivo platform for the biosynthesis of an N-propionyl derivative FR-900098P have been reported . This derivative is found to be a significantly more potent inhibitor of Plasmodium falciparum 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDxr) than the parent compound, and thus a more promising antimalarial drug candidate .
properties
IUPAC Name |
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30NO5P/c1-23(28)27(30-20-24-12-5-2-6-13-24)18-11-19-33(29,31-21-25-14-7-3-8-15-25)32-22-26-16-9-4-10-17-26/h2-10,12-17H,11,18-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOPUVTELUIOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30NO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858510 |
Source
|
Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003599-68-5 |
Source
|
Record name | Bis(phenylmethyl) P-[3-[acetyl(phenylmethoxy)amino]propyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003599-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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